molecular formula C19H19BrN2O B11958348 6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone CAS No. 853318-67-9

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone

Cat. No.: B11958348
CAS No.: 853318-67-9
M. Wt: 371.3 g/mol
InChI Key: WEYSSHUQQDKXDC-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 4-tert-butylbenzyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4(3H)-quinazolinone: Lacks the 4-tert-butylbenzyl group.

    3-(4-tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.

Uniqueness

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone is unique due to the presence of both the bromine atom and the 4-tert-butylbenzyl group, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

853318-67-9

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

6-bromo-3-[(4-tert-butylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C19H19BrN2O/c1-19(2,3)14-6-4-13(5-7-14)11-22-12-21-17-9-8-15(20)10-16(17)18(22)23/h4-10,12H,11H2,1-3H3

InChI Key

WEYSSHUQQDKXDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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